1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a synthetic organic compound that features a carbazole moiety substituted with dichloro groups and a propanol chain bearing a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, often involving the use of palladium-catalyzed coupling reactions.
Introduction of Dichloro Groups: The dichloro groups are introduced via halogenation reactions, typically using reagents such as chlorine gas or N-chlorosuccinimide (NCS).
Attachment of the Propanol Chain: The propanol chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the carbazole core is replaced by a propanol derivative.
Addition of the tert-Butylthio Group: The tert-butylthio group is added via thiolation reactions, often using tert-butylthiol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the dichloro groups or the carbazole core, leading to dechlorinated or hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the carbazole core or propanol chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dechlorinated carbazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photophysical properties.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where carbazole derivatives have shown efficacy.
Industry: It may find applications in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butylthio)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the dichloro groups, which may affect its reactivity and biological activity.
3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol: Lacks the tert-butylthio group, which may influence its solubility and chemical stability.
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)ethanol: Has a shorter carbon chain, which could impact its physical properties and reactivity.
Uniqueness
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is unique due to the combination of its structural features, including the dichloro-substituted carbazole core, the propanol chain, and the tert-butylthio group. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NOS/c1-19(2,3)24-11-14(23)10-22-17-6-4-12(20)8-15(17)16-9-13(21)5-7-18(16)22/h4-9,14,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPOSXCSSGRCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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